molecular formula C32H46N8O6S2 B1667432 Bisbutiamine CAS No. 18481-23-7

Bisbutiamine

Cat. No. B1667432
CAS RN: 18481-23-7
M. Wt: 702.9 g/mol
InChI Key: YMEBNAABDXLAJE-ZDSKVHJSSA-N
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Description

Bisbutiamine is a molecule with the molecular formula C32H46N8O6S2 . It is a relatively unknown molecule with potential applications in various fields .


Molecular Structure Analysis

The molecular structure of Bisbutiamine can be analyzed using various techniques . These techniques can provide insights into the molecular complementarity, stability, and other structural aspects of Bisbutiamine.


Physical And Chemical Properties Analysis

The physical and chemical properties of Bisbutiamine can be analyzed using various techniques . These properties include molecular weight, solubility, stability, and other relevant characteristics.

Scientific Research Applications

  • Neuroprotection and Neurodegenerative Diseases :

    • Bisbutiamine has been studied for its neuroprotective properties. For example, Kang et al. (2010) demonstrated that bisbutiamine could attenuate apoptotic cell death in neuronal cells under conditions of trophic factor deprivation, suggesting its potential use in neurodegenerative diseases (Kang, A. S. A. Abdul Majid, et al., 2010).
  • Cognitive Enhancement and Mental Health :

    • There is some evidence that bisbutiamine may have nootropic (cognitive-enhancing) effects. Starling-Soares et al. (2020) reviewed various potential applications of sulbutiamine, including its use as a sport supplement and potential treatment for certain infections and types of cancer, noting its anti-fatigue and nootropic effects (Starling-Soares, Carrera-Bastos, et al., 2020).
  • Ophthalmic Applications :

    • In the context of eye health, particularly in relation to retinal ganglion cells, bisbutiamine has shown promise. The study by Kang et al. (2010) also highlighted its efficacy in reducing cell death in transformed retinal ganglion cells, which could have implications for ophthalmic conditions (Kang, A. S. A. Abdul Majid, et al., 2010).
  • Pharmaceutical Stability and Quality Control :

    • The stability and quality control of bisbutiamine in pharmaceutical formulations have been a focus of research. Abdelwahab and Farid (2014) developed and validated a method for the stability study of sulbutiamine, addressing its susceptibility to various degradation processes (Abdelwahab and Farid, 2014).

Future Directions

The future directions for Bisbutiamine research could involve exploring its potential applications in various fields . This could include studying its effects on health, its potential use in pharmaceuticals, and its impact on the environment.

properties

IUPAC Name

[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N8O6S2/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-48-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38)/b27-21+,28-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEBNAABDXLAJE-GPAWKIAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OCC/C(=C(\N(C=O)CC1=CN=C(N=C1N)C)/C)/SS/C(=C(/N(C=O)CC2=CN=C(N=C2N)C)\C)/CCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186515
Record name Bisbutiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisbutiamine

CAS RN

3286-45-1, 18481-23-7
Record name Bisbutiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dithiobis[3-[1-[[(4-amino-2-methylpyrimidin-5-yl)methyl]formylamino]ethylidene]propane-3,1-diyl] dibutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Shibata - Reactions, 1993 - Springer
… Pabron S® contains bromhexine, carbinoxamine, methylephedrine hydrochloride, dihydrocodeine, paracetamol [acetaminophen], caffeine, lysozymes, riboflavin and bisbutiamine (a …
Number of citations: 0 link.springer.com

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